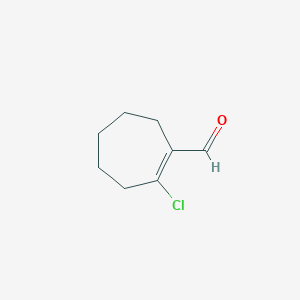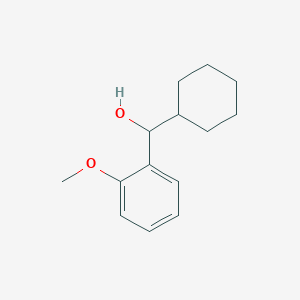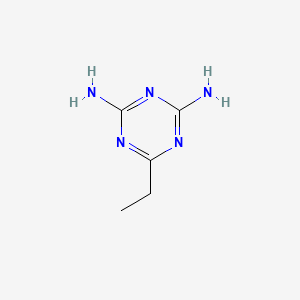
6-Ethyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C5H9N5. It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, which promotes the formation of the triazine ring. The reaction mixture is then heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are employed to achieve large-scale production .
化学反应分析
Types of Reactions: 6-Ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring to dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Triazine oxides.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives.
科学研究应用
6-Ethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential as an antiproliferative agent against cancer cells.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of 6-Ethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms . The compound’s ability to form hydrogen bonds with target molecules plays a crucial role in its biological activity .
相似化合物的比较
- 6-Methyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-1,3,5-triazine-2,4-diamine
- 6-Nitro-1,3,5-triazine-2,4-diamine
Comparison: 6-Ethyl-1,3,5-triazine-2,4-diamine is unique due to its ethyl substituent, which imparts distinct chemical and biological properties. Compared to its methyl and chloro analogs, the ethyl group provides a different steric and electronic environment, influencing the compound’s reactivity and interaction with biological targets .
属性
CAS 编号 |
934-75-8 |
|---|---|
分子式 |
C5H9N5 |
分子量 |
139.16 g/mol |
IUPAC 名称 |
6-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H9N5/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H4,6,7,8,9,10) |
InChI 键 |
NAMCDLUESQLMOZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NC(=N1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
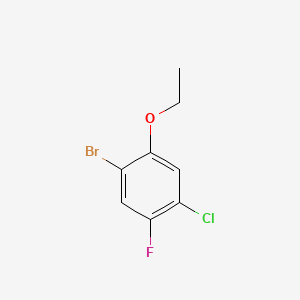

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
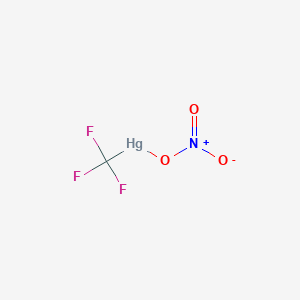
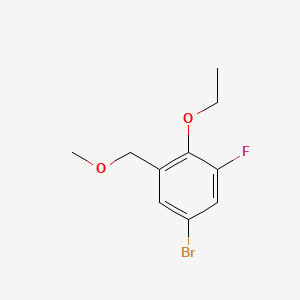
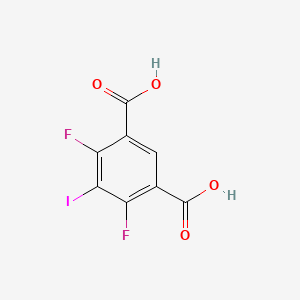
![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)


